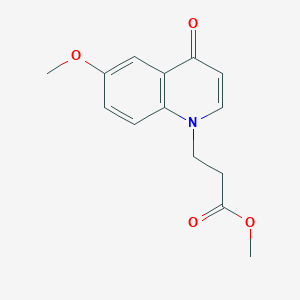

methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

Description

Methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate (CAS 1279207-13-4) is a quinoline derivative with the molecular formula C₁₄H₁₅NO₄ and a molar mass of 261.27 g/mol . Key physicochemical properties include a predicted density of 1.214 g/cm³, boiling point of 421.6°C, and pKa of 2.73, indicative of moderate acidity .

Properties

IUPAC Name |

methyl 3-(6-methoxy-4-oxoquinolin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-18-10-3-4-12-11(9-10)13(16)5-7-15(12)8-6-14(17)19-2/h3-5,7,9H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHOTFOXJHZRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=CC2=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Esterification: The final step involves the esterification of the quinoline derivative with propanoic acid or its derivatives under acidic or basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the quinoline core to its hydrogenated form.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated quinoline compounds.

Scientific Research Applications

Methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

Biological Research: It is used as a probe to study various biological processes and pathways.

Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the methoxy and ester groups can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is structurally related to several derivatives with variations in substituent type, position, or additional functional groups. Below is a detailed comparison based on available

Substituent Variations at Position 6 or 7

Table 1: Key Properties of Methyl 3-(4-Oxoquinolin-1(4H)-yl)propanoate Derivatives

Key Observations:

Positional Isomerism : The 6-methoxy (target) and 7-methoxy analogs share the same molecular formula but differ in substituent placement, which may influence reactivity and biological activity .

Halogen vs. Methoxy Substitution : The 6-chloro analog (265.69 g/mol) is heavier than the target compound due to chlorine’s higher atomic mass compared to methoxy .

Biological Activity

Methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H15NO4

- Molecular Weight : Approximately 261.27 g/mol

- Density : About 1.214 g/cm³

The unique structure of methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate includes a quinoline core, which is often associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

The biological activity of methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is primarily attributed to its interaction with specific molecular targets:

- DNA Intercalation : The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biological processes, potentially affecting cell signaling pathways .

Antimicrobial Activity

Research indicates that compounds within the quinoline class exhibit significant antimicrobial properties. Methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate may act against a range of bacteria and fungi, making it a candidate for further development in treating infectious diseases .

Anticancer Properties

Studies have shown that methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate demonstrates anticancer activity. For instance, it has been evaluated for its effects on various cancer cell lines, including:

| Cell Line | Cancer Type | Effect Observed |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Inhibition of proliferation |

| A375 | Melanoma | Induction of apoptosis |

| HCT116 | Colorectal Carcinoma | Cell cycle arrest |

These findings suggest that the compound may interfere with cancer cell growth and survival mechanisms .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes and tissue remodeling. This inhibition could be beneficial in conditions like osteoarthritis .

Case Studies and Research Findings

Several studies have explored the biological activities of methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate:

-

Antimicrobial Activity Study :

- A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to DNA gyrase inhibition, a common target for quinolone antibiotics .

- Anticancer Evaluation :

- Inflammation Model :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.